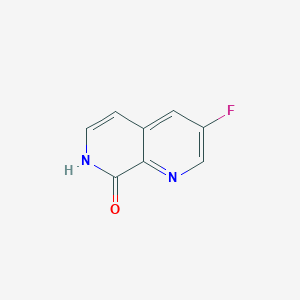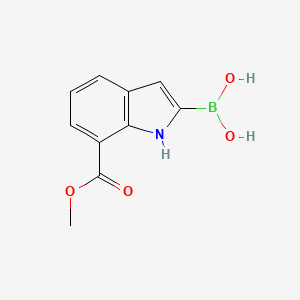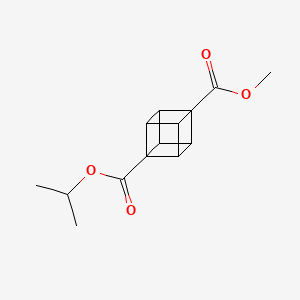
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate is a derivative of cubane, a highly strained yet remarkably stable hydrocarbon. This compound, with the molecular formula C14H16O4, is a notable example of a functionalized cubane derivative .
Vorbereitungsmethoden
The synthesis of 1-Isopropyl 4-methyl cubane-1,4-dicarboxylate typically involves the esterification of cubane-1,4-dicarboxylic acid with isopropyl and methyl alcohols. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Halogenation reactions, such as chlorination, can introduce halogen atoms into the cubane structure
Common reagents used in these reactions include elemental halogens for substitution and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include halogenated derivatives and reduced alcohols .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Isopropyl 4-methyl cubane-1,4-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological activity . The rigid cubane core provides a stable framework that can enhance the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate can be compared with other cubane derivatives such as:
Dimethyl cubane-1,4-dicarboxylate: Similar in structure but with two methyl ester groups instead of isopropyl and methyl.
Cubane-1,4-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
Halogenated cubane derivatives: Compounds with halogen atoms introduced into the cubane structure.
The uniqueness of this compound lies in its specific ester functionalization, which can impart different chemical and physical properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-O-methyl 4-O-propan-2-yl cubane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4(2)18-12(16)14-8-5-9(14)7-10(14)6(8)13(5,7)11(15)17-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXQSABSWDTTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
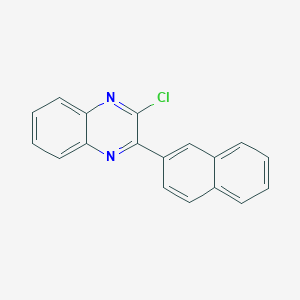
![4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B8248773.png)
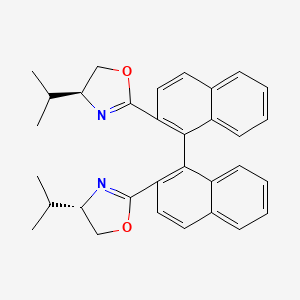
![4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide](/img/structure/B8248780.png)
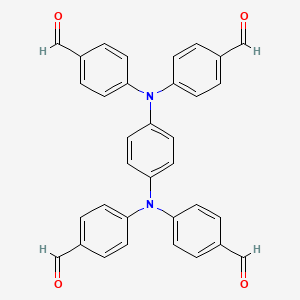
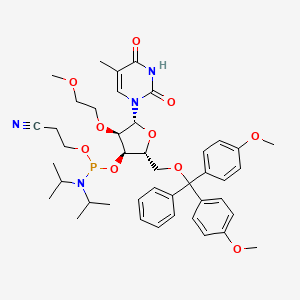
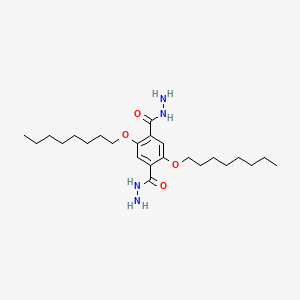
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
![(2R,2'R,3R,3'R)-4,4'-Bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8248813.png)
![9-([1,1'-Biphenyl]-2-yl)anthracene](/img/structure/B8248814.png)
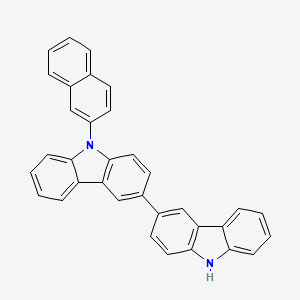
![2-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B8248831.png)
